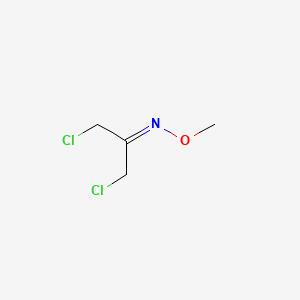
1,3-dichloro-propan-2-one O-methyloxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1,3-Dichloropropan-2-ylidene)(methoxy)amine is a chemical compound with the molecular formula C4H7Cl2NO. It is also known by its IUPAC name, 1,3-dichloroacetone O-methyloxime. This compound is characterized by the presence of two chlorine atoms, a methoxy group, and an imine group, making it a versatile intermediate in organic synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-dichloropropan-2-ylidene)(methoxy)amine typically involves the reaction of 1,3-dichloroacetone with methoxyamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
1,3-dichloroacetone+methoxyamine→(1,3-dichloropropan-2-ylidene)(methoxy)amine
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
(1,3-Dichloropropan-2-ylidene)(methoxy)amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Condensation Reactions: The imine group can participate in condensation reactions with various carbonyl compounds.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used to facilitate substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of halogenated derivatives, while oxidation and reduction can lead to the formation of alcohols, ketones, or amines .
Wissenschaftliche Forschungsanwendungen
(1,3-Dichloropropan-2-ylidene)(methoxy)amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (1,3-dichloropropan-2-ylidene)(methoxy)amine involves its interaction with specific molecular targets. The imine group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The chlorine atoms can also participate in electrophilic reactions, further contributing to the compound’s reactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dichloroacetone: Similar in structure but lacks the methoxy and imine groups.
Methoxyamine: Contains the methoxy and amine groups but lacks the dichloropropan-2-ylidene moiety.
Chloromethyl methyl ether: Contains a methoxy group and a chlorine atom but differs in overall structure.
Uniqueness
(1,3-Dichloropropan-2-ylidene)(methoxy)amine is unique due to the combination of its functional groups, which confer distinct reactivity and versatility in chemical synthesis. The presence of both chlorine atoms and the imine group allows for a wide range of chemical transformations, making it a valuable intermediate in various applications .
Eigenschaften
Molekularformel |
C4H7Cl2NO |
|---|---|
Molekulargewicht |
156.01 g/mol |
IUPAC-Name |
1,3-dichloro-N-methoxypropan-2-imine |
InChI |
InChI=1S/C4H7Cl2NO/c1-8-7-4(2-5)3-6/h2-3H2,1H3 |
InChI-Schlüssel |
PUJKNTKCKYKOTD-UHFFFAOYSA-N |
Kanonische SMILES |
CON=C(CCl)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


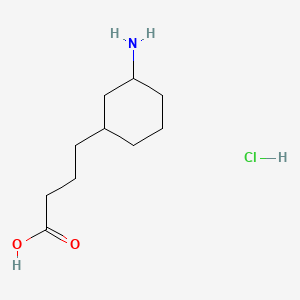
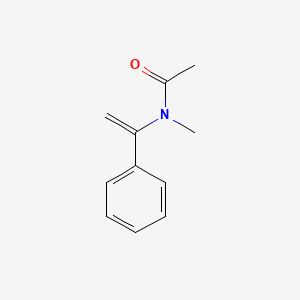
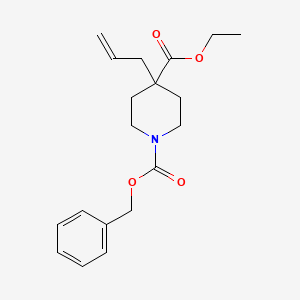
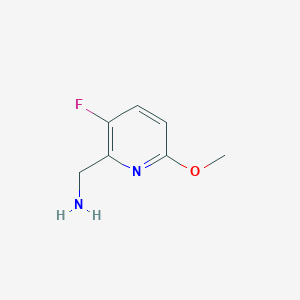
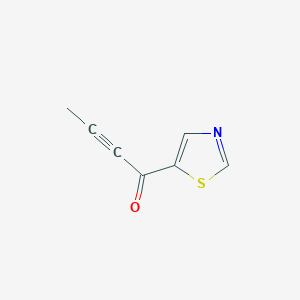
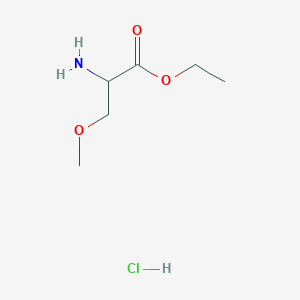
![Methyl 2-(methylamino)-2-[4-(trifluoromethyl)phenyl]acetate hydrochloride](/img/structure/B13506529.png)
![9,9-Difluoro-3-azaspiro[5.5]undecane hydrochloride](/img/structure/B13506532.png)
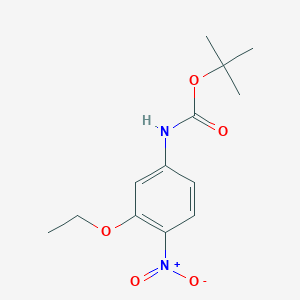
![1-{6-Oxabicyclo[3.2.1]oct-3-en-1-yl}methanamine hydrochloride](/img/structure/B13506540.png)

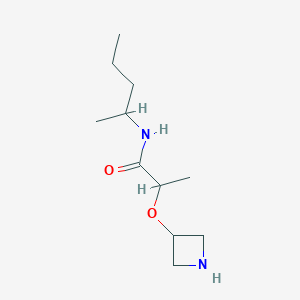
![2-[4-(Benzenesulfonyl)piperazin-1-yl]ethan-1-aminedihydrochloride](/img/structure/B13506548.png)
![Rac-methyl (1r,2r,3s,4s)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B13506556.png)
